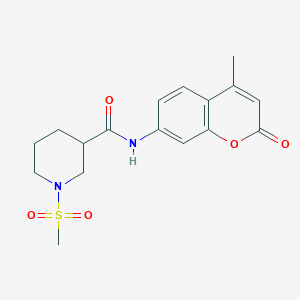![molecular formula C20H19N3O B4584509 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)
1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Overview
Description
The compound 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one belongs to the class of tetrahydro-β-carbolines, a significant category of compounds due to their wide range of biological activities and presence in various natural products. These compounds have been synthesized through various methods, reflecting their complexity and the interest in their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of tetrahydro-β-carboline derivatives, including compounds similar to 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, has been achieved through several methods. A notable approach involves the copper-catalyzed domino three-component coupling-cyclization, leading to tetrahydro-beta-carboline derivatives in moderate to good yields (Ohta et al., 2009). Additionally, the solid-phase synthesis method has been employed for generating a wide range of tetrahydro-β-carbolines, advantageous for combinatorial chemistry applications (Kaljuste & Undén, 1995).
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines, including the spiro[indole-3,4'-pyridines] derivatives, has been elucidated through various synthetic and analytical techniques. These compounds exhibit complex structural features, including multiple stereocenters and spirocyclic frameworks, which significantly influence their chemical reactivity and physical properties (Vosskresensky et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, as a derivative of tetrahydro-β-carboline, has significant relevance in synthetic organic chemistry. Research has developed facile synthesis methods for tetrahydro-β-carboline derivatives, including direct synthetic approaches via copper-catalyzed domino three-component coupling-cyclization, demonstrating moderate to good yields of desired compounds (Ohta et al., 2009). Similarly, solid-phase synthesis has been employed for generating a wide range of tetrahydro-β-carbolines, highlighting implications for combinatorial chemistry (Kaljuste & Undén, 1995).
Pharmacological Importance
Tetrahydro-β-carbolines (THβCs), including compounds similar to 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, have been extensively studied for their pharmacological potential. These compounds exhibit a range of biological activities, such as PDE5-inhibitory, antimalarial, antiviral, and antitumor effects. The pharmacological importance of these compounds, especially those with a C1 stereocenter, underscores the significance of synthetic approaches to these molecules (Laine et al., 2014).
Antioxidant and Radical Scavenging Activity
Beyond pharmacological applications, tetrahydro-β-carboline alkaloids, structurally related to 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, have been identified in fruits and fruit juices. These compounds act as antioxidants and free radical scavengers, suggesting a potential role in contributing to the antioxidant effects of food products containing these compounds. This activity further indicates the importance of these compounds in dietary health and nutrition (Herraiz & Galisteo, 2003).
properties
IUPAC Name |
1'-ethylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-23-17-10-6-4-8-15(17)20(19(23)24)18-14(11-12-21-20)13-7-3-5-9-16(13)22-18/h3-10,21-22H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFIQHIDBRCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)




![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)